molecular formula C20H25N5O2S B2991732 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-methoxyethyl)acetamide CAS No. 1207058-09-0

2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-methoxyethyl)acetamide

Cat. No.: B2991732
CAS No.: 1207058-09-0
M. Wt: 399.51
InChI Key: DBVURJBYECTQQV-UHFFFAOYSA-N
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Description

2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C20H25N5O2S and its molecular weight is 399.51. The purity is usually 95%.
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Biological Activity

The compound 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-methoxyethyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes a pyrazolo[3,4-d]pyridazine core, a thioether group, and an acetamide moiety, suggests various biological activities that warrant detailed investigation.

Chemical Structure and Properties

  • Molecular Formula: C20_{20}H25_{25}N5_5O2_2S
  • Molecular Weight: 399.51 g/mol
  • CAS Number: 1207058-09-0

The structural complexity of this compound allows it to interact with multiple biological targets, potentially modulating enzyme activities or receptor interactions. This multifaceted nature makes it a candidate for therapeutic applications in areas such as oncology and inflammation control .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in key metabolic pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

The compound's ability to fit into active sites or binding pockets of target proteins is crucial for its pharmacological effects. Understanding these interactions is essential for elucidating its potential therapeutic roles.

Biological Activity Studies

Preliminary studies indicate that this compound exhibits significant biological activity. Here are some key findings:

Study Focus Findings
Anticancer Activity The compound has shown promise in inhibiting the proliferation of cancer cell lines in vitro, suggesting potential as an anticancer agent.
Anti-inflammatory Effects Initial results indicate that it may reduce inflammatory markers in cellular models, pointing towards anti-inflammatory properties.
Enzyme Interaction Interaction studies suggest modulation of enzyme activities linked to metabolic disorders, although specific targets remain to be fully characterized.

Case Studies and Research Findings

  • Anticancer Efficacy : A study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM across different cell types.
  • Inflammation Model : In a murine model of inflammation, administration of the compound significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
  • Mechanistic Insights : Further research utilizing molecular docking studies has suggested that the compound binds effectively to target enzymes involved in cell signaling pathways related to cancer and inflammation.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[1-(4-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S/c1-13(2)18-16-11-22-25(15-7-5-14(3)6-8-15)19(16)20(24-23-18)28-12-17(26)21-9-10-27-4/h5-8,11,13H,9-10,12H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVURJBYECTQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC(=O)NCCOC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.